molecular formula C12H21NO2 B14584597 N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine CAS No. 61568-15-8

N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine

Cat. No.: B14584597
CAS No.: 61568-15-8
M. Wt: 211.30 g/mol
InChI Key: XXFOBKZFGMCYRT-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclohexyloxy group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product under specific conditions.

    Cyclohexanone Reaction: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.

    Oxime Formation: The intermediate oxime is formed, which is then subjected to further reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This group can participate in various chemical reactions, including nucleophilic attack and redox reactions, which can modulate biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone Oxime: Similar in structure but lacks the cyclohexyloxy group.

    Cyclohexylamine: Contains an amine group instead of the hydroxylamine moiety.

    Cyclohexanol: Contains a hydroxyl group instead of the hydroxylamine moiety.

Uniqueness

N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine is unique due to the presence of both the cyclohexyloxy group and the hydroxylamine moiety, which confer distinct chemical properties and reactivity

Properties

CAS No.

61568-15-8

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

N-(2-cyclohexyloxycyclohexylidene)hydroxylamine

InChI

InChI=1S/C12H21NO2/c14-13-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h10,12,14H,1-9H2

InChI Key

XXFOBKZFGMCYRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2CCCCC2=NO

Origin of Product

United States

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